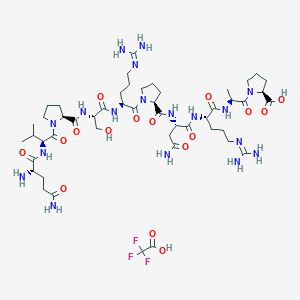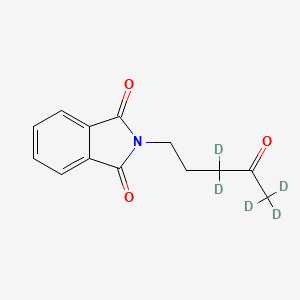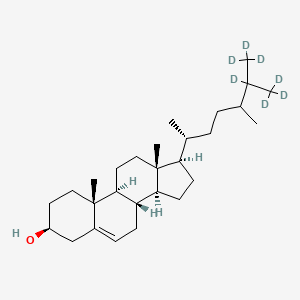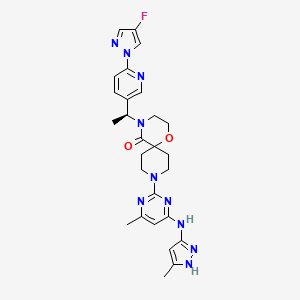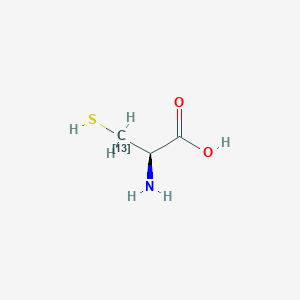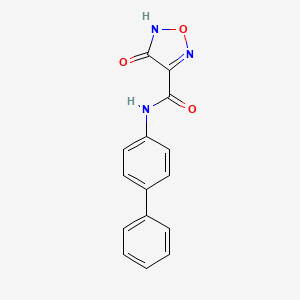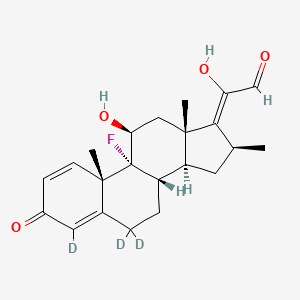
Betamethasone-delta17,20 21-aldehyde-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone-delta17,20 21-aldehyde-d3 is a synthetic corticosteroid compound used primarily as an analytical standard. It is a derivative of betamethasone, a well-known corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is often used in high performance liquid chromatography (HPLC) standards and to screen for secondary metabolites in plant extracts .
Vorbereitungsmethoden
The preparation of Betamethasone-delta17,20 21-aldehyde-d3 involves several synthetic routes and reaction conditions. One common method includes the extraction of the natural product from plants, followed by chemical modifications to introduce the delta17,20 21-aldehyde and deuterium (d3) groups . Industrial production methods typically involve large-scale synthesis using advanced organic chemistry techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Betamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Betamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for HPLC standards and to screen for secondary metabolites in plant extracts.
Biology: Employed in studies to understand the metabolic pathways and biological effects of corticosteroids.
Medicine: Investigated for its potential therapeutic effects and as a model compound to study the pharmacokinetics and pharmacodynamics of corticosteroids.
Industry: Utilized in the development and quality control of pharmaceutical products
Wirkmechanismus
The mechanism of action of Betamethasone-delta17,20 21-aldehyde-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes like interleukin-10 . Additionally, it inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Betamethasone-delta17,20 21-aldehyde-d3 can be compared with other corticosteroid compounds such as:
Betamethasone: The parent compound with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another potent corticosteroid with similar uses but different pharmacokinetic properties.
Prednisolone: A corticosteroid with a slightly different structure and a broader range of applications.
This compound is unique due to the presence of the delta17,20 21-aldehyde and deuterium (d3) groups, which can influence its metabolic stability and biological activity .
Eigenschaften
Molekularformel |
C22H27FO4 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16S)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1/i4D2,9D |
InChI-Schlüssel |
TYYMPHSFTLTHRI-ROFKNTOTSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H](/C4=C(\C=O)/O)C)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


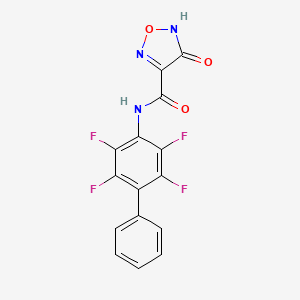

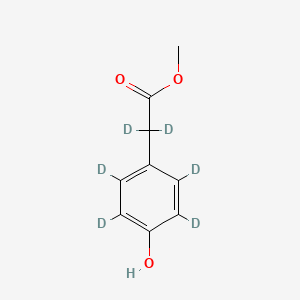
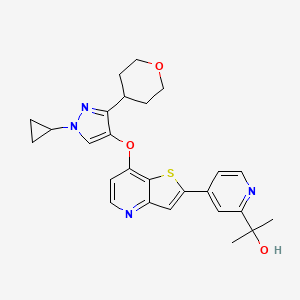

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
